molecular formula C6H14ClNO2 B1378011 2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride CAS No. 1384429-43-9

2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride

Cat. No. B1378011
CAS RN: 1384429-43-9
M. Wt: 167.63 g/mol
InChI Key: WWHNRMQLMNHIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1384429-43-9 . It has a molecular weight of 167.64 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-2-tetrahydro-3-furanylethanol hydrochloride . The InChI code for this compound is 1S/C6H13NO2.ClH/c7-6(3-8)5-1-2-9-4-5;/h5-6,8H,1-4,7H2;1H .


Physical And Chemical Properties Analysis

The compound is an oil and is stored at room temperature . It has a molecular weight of 167.64 .

Scientific Research Applications

Agrochemical Development

The compound’s properties may be explored for the development of new agrochemicals. Its ability to form stable organic compounds could lead to the creation of novel pesticides or fertilizers that are more efficient and environmentally friendly.

Each of these applications leverages the unique chemical structure of 2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride , which includes an oxolane ring, an amino group, and a hydrochloride moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable tool in various fields of scientific research .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(oxolan-3-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-6(3-8)5-1-2-9-4-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHNRMQLMNHIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride

CAS RN

1384429-43-9
Record name 3-Furanethanol, β-aminotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride
Reactant of Route 2
2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride
Reactant of Route 3
2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride
Reactant of Route 4
2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride
Reactant of Route 5
2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride
Reactant of Route 6
2-Amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.